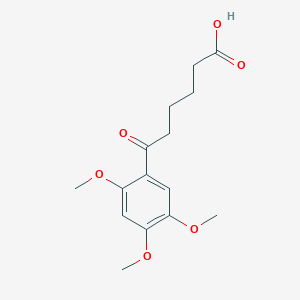

6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid

Description

6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid is a substituted hexanoic acid derivative featuring a 2,4,5-trimethoxyphenyl ketone moiety. It belongs to a class of phenyl-substituted carboxylic acids, which are often studied for their biological activities, including cytotoxicity and enzyme inhibition. The trimethoxy substitution pattern on the aromatic ring distinguishes it from analogues with fewer methoxy groups or alternative substituent positions.

Properties

IUPAC Name |

6-oxo-6-(2,4,5-trimethoxyphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-19-12-9-14(21-3)13(20-2)8-10(12)11(16)6-4-5-7-15(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZMFGNMNXPCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266503 | |

| Record name | 2,4,5-Trimethoxy-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-94-4 | |

| Record name | 2,4,5-Trimethoxy-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxy-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde and hexanoic acid.

Condensation Reaction: The 2,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with hexanoic acid in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.

Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Piperidine for condensation reactions, Lewis acids for substitution reactions.

Major Products

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid

- Molecular Formula : C₁₄H₁₈O₅

- Molecular Weight : 266.29 g/mol

- Key Differences: Lacks the 4-methoxy group present in the 2,4,5-trimethoxy analogue. Reduced steric hindrance and lower polarity due to fewer methoxy groups. Bioactivity: No direct cytotoxicity data available, but structurally similar sorbicillinoid analogues (e.g., 6-(2,4-dihydroxy-5-methylphenyl)-6-oxohexanoic acid) show IC₅₀ values of 44.5–81.2 µM against P388 and HL-60 cell lines .

6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic Acid

- Molecular Formula : C₁₅H₂₀O₆

- Molecular Weight : 296.32 g/mol

- Key Differences: Symmetrical 3,4,5-trimethoxy substitution enhances lipophilicity and metabolic stability compared to the asymmetrical 2,4,5-isomer.

6-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexadienyl)-6-oxohexanoic Acid

- Molecular Formula: Not explicitly provided (complex cyclohexadienyl substitution) .

- The additional carbonyl groups may enhance reactivity in redox environments.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP* | Water Solubility | Key Substituents |

|---|---|---|---|---|

| 6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid | 296.32 | ~1.5 | Low | 2,4,5-Trimethoxy |

| 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid | 266.29 | ~1.2 | Moderate | 2,5-Dimethoxy |

| 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid | 264.32 | ~2.0 | Very Low | 3,5-Dimethyl, 4-methoxy |

*Estimated LogP values based on substituent contributions. Methoxy groups increase hydrophobicity, while hydroxyl or carboxyl groups enhance solubility.

Biological Activity

6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid (CAS No. 951891-94-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a hexanoic acid chain with a 2,4,5-trimethoxyphenyl group attached to the sixth carbon, contributing to its unique properties and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p21 and p27.

Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression:

- Cyclin Dependent Kinases (CDKs) : It has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in the G0/G1 phase, thus preventing cancer cell proliferation .

The biological activity of this compound can be summarized as follows:

- Interaction with Cellular Targets : The trimethoxyphenyl group enhances hydrophobic interactions with cellular membranes and proteins.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial depolarization and release of cytochrome c.

- Cell Cycle Regulation : Modulation of key regulatory proteins leading to cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 15 | CDK inhibition |

| Antiproliferative | HT-29 | 20 | Apoptosis induction |

| Enzyme Inhibition | Various | Varies | Competitive inhibition |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Breast Cancer : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.

- Colon Cancer Research : Another investigation focused on colon cancer cells showed that the compound could reduce tumor growth by inducing apoptosis and inhibiting cell proliferation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.